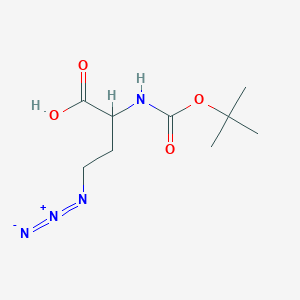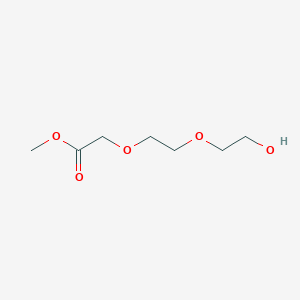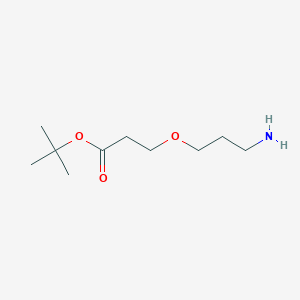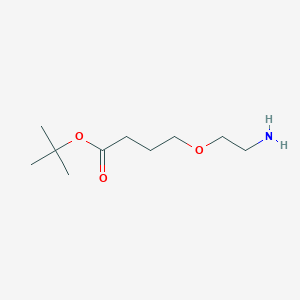
Boc-D-Dab(N3).CHA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-Dab(N3).CHA, also known as Nα-Boc-Nβ-Azido-D-2,3-diaminopropionic acid cyclohexylammonium salt, is a compound used in various chemical and biological research applications. It is a derivative of diaminobutyric acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and an azido group is attached to the beta position. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of Boc-D-Dab(N3).CHA involves several steps, starting with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The azido group is introduced through a nucleophilic substitution reaction, where a suitable azide source, such as sodium azide, reacts with the protected amino acid . The final product is obtained as a cyclohexylammonium salt to enhance its solubility and stability .
Analyse Chemischer Reaktionen
Boc-D-Dab(N3).CHA undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or hydrogenation catalysts.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane, to yield the free amine.
Wissenschaftliche Forschungsanwendungen
Boc-D-Dab(N3).CHA is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block in the synthesis of peptides, where the Boc group protects the amino group during the coupling reactions.
Medicinal Chemistry: It is used in the development of novel pharmaceuticals, where its unique structure can be exploited to design new drug candidates.
Wirkmechanismus
The mechanism of action of Boc-D-Dab(N3).CHA primarily involves its reactivity due to the azido and Boc groups. The azido group can undergo cycloaddition reactions, forming stable triazole linkages, which are useful in bioconjugation and drug development . The Boc group provides protection to the amino group, preventing unwanted side reactions during synthesis and allowing for selective deprotection under controlled conditions .
Vergleich Mit ähnlichen Verbindungen
Boc-D-Dab(N3).CHA can be compared to other similar compounds, such as:
Boc-D-Ala(N3).CHA: This compound has a similar structure but with an alanine backbone instead of diaminobutyric acid.
Boc-D-2-amino-4-azidobutanoic acid CHA salt: Another similar compound with slight variations in the amino acid structure.
These compounds share similar protective groups and reactivity, but their unique backbones provide different properties and applications in research.
Eigenschaften
IUPAC Name |
4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUIGGNXSPZEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(S)-2-[N-(t-Butoxycarbonyl)-allylamino]-3-phenyl-propionic acid](/img/structure/B8233516.png)



![Tert-butyl 2-[2-(methylamino)ethoxy]acetate](/img/structure/B8233545.png)
amine trihydrochloride](/img/structure/B8233555.png)

![(2S)-4-(2,6-dichlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233573.png)






